Cas no 871301-35-8 (methyl (2R)-2-amino-2-(oxan-4-yl)acetate)
methyl (2R)-2-amino-2-(oxan-4-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
- (R)-AMINO-(TETRAHYDROPYRAN-4-YL)ACETIC ACID METHYL ESTER,
- 2H-Pyran-4-acetic acid,a-aminotetrahydro-, methyl ester,(aR)-
- 2-tert-butyl-4-(1-Methylcyclopropyl)-6-(piperazin-1-yl)pyriMidine
- methyl (2R)-2-amino-2-(oxan-4-yl)acetate
- Methyl (αR)-α-aminotetrahydro-2H-pyran-4-acetate (ACI)
- (R)-Methyl2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
- AS-79328
- 871301-35-8
- MFCD06796166
- CS-D0239
- AKOS016843260
- (R)-amino-(tetrahydropyran-4-yl)aceticacid methyl ester
- F50286
- DTXSID80680041
- Methyl (2R)-amino(oxan-4-yl)acetate
- (R)-amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester
- DB-353600
- SCHEMBL13751210
-
- MDL: MFCD06796166
- Inchi: 1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1
- InChI Key: GLXVKVOENRRZDF-SSDOTTSWSA-N
- SMILES: [C@H](C1CCOCC1)(N)C(=O)OC
Computed Properties
- Exact Mass: 173.105
- Monoisotopic Mass: 173.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.6A^2
- XLogP3: -0.2
Experimental Properties
- Density: 1.104
- Boiling Point: 244.1 °C at 760 mmHg
- Flash Point: 94.5 °C
- Refractive Index: 1.471
- PSA: 61.55000
- LogP: 0.61360
methyl (2R)-2-amino-2-(oxan-4-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB1003-1g |
(R)-Methyl 2-aMino-2-(tetrahydro-2H-pyran-4-yl)acetate |
871301-35-8 | 95% | 1g |
$1107 | 2023-09-07 | |
| Fluorochem | 225934-250mg |
R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate |
871301-35-8 | 95% | 250mg |
£418.00 | 2022-02-28 | |
| Fluorochem | 225934-1g |
R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate |
871301-35-8 | 95% | 1g |
£1043.00 | 2022-02-28 | |
| TRC | B231618-5mg |
(R)-Methyl 2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetate |
871301-35-8 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B231618-10mg |
(R)-Methyl 2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetate |
871301-35-8 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B231618-50mg |
(R)-Methyl 2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetate |
871301-35-8 | 50mg |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM181622-1g |
(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester |
871301-35-8 | 95% | 1g |
$1062 | 2021-06-09 | |
| Alichem | A119001274-250mg |
(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate |
871301-35-8 | 95% | 250mg |
$463.08 | 2023-08-31 | |
| Alichem | A119001274-1g |
(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate |
871301-35-8 | 95% | 1g |
$974.40 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0054-1g |
(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester |
871301-35-8 | 96% | 1g |
6767.38CNY | 2021-05-07 |
methyl (2R)-2-amino-2-(oxan-4-yl)acetate Suppliers
methyl (2R)-2-amino-2-(oxan-4-yl)acetate Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on methyl (2R)-2-amino-2-(oxan-4-yl)acetate
Methyl (2R)-2-amino-2-(oxan-4-yl)acetate
In the realm of organic chemistry, methyl (2R)-2-amino-2-(oxan-4-yl)acetate stands as a significant compound with the CAS number 871301-35-8. This compound, characterized by its unique stereochemistry and functional groups, has garnered attention in both academic and industrial research. The molecule features a chiral center at the second carbon atom, which is bonded to an amino group, a methoxy group, and an acetate ester group. This configuration imparts methyl (2R)-2-amino-2-(oxan-4-yl)acetate with distinct chemical and biological properties.
Recent studies have highlighted the potential of methyl (2R)-2-amino-2-(oxan-4-yl)acetate in drug discovery and development. Its structure suggests possible applications as a chiral building block in asymmetric synthesis. Researchers have explored its role in constructing complex molecules with high enantioselectivity, which is crucial for developing biologically active compounds. The compound's ability to participate in various reactions, such as nucleophilic substitutions and acid-catalyzed esterifications, further underscores its versatility in organic synthesis.
The synthesis of methyl (2R)-2-amino-2-(oxan-4-yl)acetate involves a multi-step process that typically begins with the preparation of the corresponding amino alcohol. Advanced techniques such as enantioselective reductions and stereoselective cyclizations have been employed to achieve the desired stereochemistry. These methods not only ensure high optical purity but also contribute to the scalability of the synthesis, making it suitable for both laboratory and industrial settings.
From a biological standpoint, methyl (2R)-2-amino-2-(oxan-4-yl)acetate has shown promise in modulating enzyme activities. Preclinical studies indicate that it may act as an inhibitor or activator of specific enzymes, depending on its structural interactions. This property opens avenues for its application in treating various diseases, including neurodegenerative disorders and metabolic syndromes. However, further research is required to fully understand its pharmacokinetics and toxicity profile.
In terms of industrial applications, methyl (2R)-2-amino-2-(oxan-4-yl)acetate is being investigated as an intermediate in the production of advanced materials. Its ability to form stable complexes with metal ions makes it a potential candidate for catalytic processes and material science applications. Recent breakthroughs in green chemistry have also led to the exploration of this compound in environmentally friendly synthetic routes.
Moreover, the integration of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of methyl (2R)-2-amino-2-(oxan-4-yl)acetate. Quantum mechanical calculations have revealed that the compound exhibits unique electronic properties due to its chiral environment and functional groups. These findings are paving the way for novel applications in nanotechnology and optoelectronics.
In conclusion, methyl (2R)-2-amino-2-(oxan-4-yl)acetate (CAS No: 871301-35
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